Cas no 866594-61-8 ((3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one)

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one is a chiral bicyclic lactone derivative with a stereochemically defined structure, making it a valuable intermediate in organic synthesis. Its rigid furanone framework and methoxy substituent enhance its utility in asymmetric catalysis and pharmaceutical applications. The compound’s high purity and stereochemical stability ensure reproducibility in complex reactions, particularly in the synthesis of bioactive molecules. Its reactivity profile allows selective functionalization, enabling precise modifications for target-oriented synthesis. The product is commonly employed in the development of fine chemicals and specialty materials, where controlled stereochemistry is critical. Suitable for research and industrial use, it meets stringent quality standards for advanced synthetic applications.
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one structure
866594-61-8 structure
商品名:(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one
CAS番号:866594-61-8
MF:C7H10O4
メガワット:158.1519
CID:1059972
PubChem ID:11571837

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 化学的及び物理的性質

名前と識別子

    • (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
    • (3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
    • (3aS,4R,6aR)-Tetrahy
    • (3aS,4R,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
    • starbld0001103
    • SCHEMBL8077875
    • (3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
    • 866594-61-8
    • (3aS,4R,6aR)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one
    • DTXSID301188395
    • DB-299677
    • (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one
    • インチ: InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7+/m0/s1
    • InChIKey: LQEIOPTZKCKTPQ-KZLJYQGOSA-N
    • ほほえんだ: COC1C2CC(=O)OC2CO1

計算された属性

  • せいみつぶんしりょう: 158.05800
  • どういたいしつりょう: 158.05790880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

  • PSA: 44.76000
  • LogP: -0.07920

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T293850-2.5mg
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
866594-61-8
2.5mg
$207.00 2023-05-17
TRC
T293850-25mg
(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
866594-61-8
25mg
$ 1800.00 2023-09-06

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 合成方法

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-one 関連文献

(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro3,4-bfuran-2(3H)-oneに関する追加情報

Compound CAS No. 866594-61-8: (3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one

The compound CAS No. 866594-61-8, also known as Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one, is a highly specialized organic molecule with significant potential in the fields of pharmacology and natural product synthesis. This compound belongs to the class of tetrahydrofuran derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this compound features a furo[3,4-b]furan skeleton with a methoxy group at the 4-position and a keto group at the 2-position. These structural elements contribute to its intriguing chemical behavior and biological interactions.

Recent studies have highlighted the importance of tetrahydrofuran derivatives in drug discovery and development. The methoxy group in this compound plays a crucial role in modulating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the keto group enhances its ability to participate in hydrogen bonding, which is essential for interactions with biological targets. These findings underscore the potential of this compound as a lead molecule in the design of novel therapeutic agents.

The synthesis of Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have employed strategies such as ring-closing metathesis, enzymatic catalysis, and stereoselective synthesis to achieve high yields and optimal stereochemical control. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring related compounds with diverse functional groups.

From a biological standpoint, this compound has shown promising activity in various assays. For instance, it exhibits moderate inhibitory effects on key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Furthermore, preliminary studies suggest that it may possess antioxidant properties, which could be exploited in the treatment of oxidative stress-related disorders.

One of the most exciting aspects of this compound is its ability to serve as a scaffold for further chemical modifications. By introducing additional substituents or altering the stereochemistry at specific positions, researchers can generate a library of analogs with tailored properties. This approach is particularly valuable in drug discovery programs where structural diversity is critical for identifying novel bioactive molecules.

In conclusion, CAS No. 866594-61-8, or Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one, represents a fascinating example of how natural product-inspired compounds can drive innovation in medicinal chemistry. Its unique structure, coupled with its promising biological profile and versatile synthetic routes, positions it as a valuable tool for researchers in both academia and industry.

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